Milfasartan - 148564-47-0

Milfasartan

Catalog Number: EVT-276381
CAS Number: 148564-47-0
Molecular Formula: C30H30N6O3S
Molecular Weight: 554.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Milfasartan is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity. Milfasartan selectively competes with angiotensin II for the binding of the angiotensin II (AT1) receptor subtype 1 in vascular smooth muscle, thereby blocking angiotensin II-mediated vasoconstriction resulting in vascular dilatation. In addition, the antagonistic effect on AT1 in the adrenal gland, prevents angiotensin II-induced stimulation of aldosterone synthesis and secretion by the adrenal cortex. This blocks the effects of aldosterone leading to an increase in sodium excretion and water and eventually a reduction in plasma volume and blood pressure.
Source and Classification

Milfasartan is synthesized from various chemical precursors and belongs to the class of compounds known as sartans. Its chemical structure allows it to effectively inhibit the action of angiotensin II, a peptide that constricts blood vessels and increases blood pressure. The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) name as 4-(2-(4-(1H-tetrazol-5-yl)phenyl)-1-methyl-1H-imidazol-5-yl)phenyl)tetrazole.

Synthesis Analysis

The synthesis of Milfasartan typically involves multi-step chemical reactions that produce the final compound through careful manipulation of intermediates.

Methods of Synthesis

  1. Multi-step Synthesis: This method involves several sequential reactions where each intermediate is purified before proceeding to the next step. This approach allows for high yields and purity of the final product.
  2. One-pot Synthesis: In contrast, one-pot synthesis methods aim to combine multiple reactions into a single reaction vessel, streamlining the process and reducing time and resource consumption.
  3. Key Reactions: The synthesis often includes:
    • Formation of the tetrazole ring,
    • Coupling reactions involving phenolic compounds,
    • Reduction steps to achieve desired functional groups.

These methods ensure that Milfasartan can be produced efficiently while maintaining high standards of quality.

Molecular Structure Analysis

Milfasartan's molecular structure can be described as follows:

  • Molecular Formula: C19_{19}H18_{18}N6_{6}O
  • Molecular Weight: Approximately 358.39 g/mol
  • Structural Features:
    • Contains a tetrazole ring, which contributes to its receptor binding properties.
    • The presence of an imidazole moiety enhances its pharmacological activity.
Chemical Reactions Analysis

Milfasartan participates in various chemical reactions that are essential for its synthesis and potential modifications:

  1. Coupling Reactions: These are critical for forming the core structure of Milfasartan, especially in creating the phenyl-tetrazole linkages.
  2. Reduction Reactions: These may be employed to modify functional groups within the molecule, enhancing its pharmacokinetic properties.
  3. Hydrolysis: Under certain conditions, Milfasartan may undergo hydrolysis, impacting its stability and bioavailability.

These reactions are fundamental for both the production and potential therapeutic applications of Milfasartan.

Mechanism of Action

Milfasartan functions primarily as an antagonist of the angiotensin II type 1 receptor.

Detailed Mechanism

  • Binding Affinity: It binds selectively to the angiotensin II receptor, preventing angiotensin II from exerting its vasoconstrictive effects.
  • Physiological Effects:
    • Decreases peripheral vascular resistance,
    • Reduces blood pressure,
    • Promotes vasodilation through inhibition of aldosterone secretion.

This mechanism makes Milfasartan effective in managing hypertension and related cardiovascular conditions.

Physical and Chemical Properties Analysis

Milfasartan exhibits several key physical and chemical properties:

  • Solubility: It is moderately soluble in water but more soluble in organic solvents like ethanol.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Typically around 150 °C, indicating its thermal stability.

These properties are essential for understanding its formulation and storage conditions in pharmaceutical applications.

Applications

Milfasartan is primarily used in clinical settings for:

  • Hypertension Management: As an antihypertensive agent, it effectively lowers blood pressure in patients with essential hypertension.
  • Cardiovascular Health: Its use extends to reducing risks associated with heart failure and other cardiovascular diseases.

Research continues into potential novel applications, including combinations with other therapeutic agents to enhance efficacy or broaden therapeutic indications.

Introduction to Milfasartan in the Context of Angiotensin II Receptor Antagonists

Historical Development of Nonpeptidic AT1 Receptor Blockers

The evolution of ARBs reflects a transformative journey from peptide analogs to orally bioavailable nonpeptidic therapeutics:

  • Peptide Antecedents (1970s): The octapeptide saralasin (Sar¹-Val⁵-Ala⁸-Ang II) demonstrated proof-of-concept for AT1 receptor blockade but suffered from critical limitations: lack of oral bioavailability, short duration of action, and partial agonist activity [1]. Despite its shortcomings, saralasin validated AT1 receptor inhibition as a viable antihypertensive strategy.

  • Imidazole Breakthrough (1982): Researchers at Takeda Pharmaceuticals identified S-8307 and S-8308—weak but selective nonpeptide AT1 antagonists derived from 1-benzylimidazole-5-acetic acid. These compounds, though possessing modest potency and suboptimal pharmacokinetics, served as the foundational lead structures for subsequent optimization [1] [7].

  • Biphenyltetrazole Revolution (1986-1995): Scientists at DuPont systematically modified the Takeda imidazole leads. Key innovations included:

  • Introduction of a biphenylmethyl group (EXP-7711) to enhance receptor affinity.
  • Replacement of the carboxylic acid with a tetrazole ring (losartan) to improve oral bioavailability and prolong duration of action [1].Losartan's approval in 1995 marked the advent of the first clinically viable ARB, catalyzing the development of successive generations (e.g., valsartan, irbesartan, candesartan) characterized by enhanced AT1 affinity and insurmountable antagonism [1] [5].

  • Structural Diversification (1990s-Present): Later ARBs explored non-biphenyltetrazole motifs:

  • Eprosartan incorporated a thienylacrylic acid group.
  • Telmisartan utilized a benzimidazole core.These innovations expanded the chemical landscape of ARBs, setting the stage for novel analogs like Milfasartan [1] [7].

Table 1: Evolution of Nonpeptidic AT1 Receptor Antagonists

GenerationRepresentative ARBsCore Structural FeaturesKey Advancements
FirstLosartanBiphenylmethyl, tetrazole, imidazoleFirst oral AT1 antagonist; prodrug metabolized to active EXP3174
SecondValsartan, IrbesartanBiphenyltetrazole, non-heterocyclic (valsartan)Higher AT1 affinity; insurmountable antagonism
DiversifiedEprosartan, TelmisartanThienylacrylic acid (eprosartan); benzimidazole (telmisartan)Unique binding interactions; prolonged half-lives
Novel AnalogMilfasartan (investigational)Thiophene corePotential for enhanced tissue penetration and organ protection

Rationale for Thiophene-Containing Sartans: Milfasartan’s Structural Niche

Milfasartan’s design centers on the strategic integration of a thiophene heterocycle—a sulfur-containing aromatic ring—into the canonical sartan pharmacophore. This structural choice is underpinned by several biomolecular and physicochemical rationales:

  • Receptor Binding Pocket Compatibility: Crystallographic studies of AT1 receptor-antagonist complexes (e.g., olmesartan-AT1R) reveal a ligand-binding pocket stabilized by critical interactions with residues Tyr³⁵¹, Trp⁸⁴, and Arg¹⁶⁷ [2]. The thiophene moiety in Milfasartan is engineered to exploit this environment through:
  • Enhanced hydrophobic contacts with transmembrane helices 3, 5, and 6.
  • Potential for dipole-dipole interactions involving the sulfur atom.
  • Optimal spatial orientation of acidic groups (e.g., carboxylate or tetrazole) for salt-bridge formation with Lys¹⁹⁹ [2] [7].

  • Pharmacophore Flexibility: Classical ARBs share common features: an acidic biphenyl group (tetrazole or carboxylate), a spacer unit (e.g., imidazole in losartan), and an alkyl/alkenyl chain terminating in a hydrophobic group [5] [7]. Milfasartan replaces the traditional biphenyl system with a bithiophene or phenyl-thiophene scaffold, conferring:

  • Improved membrane permeability due to reduced polarity.
  • Increased metabolic stability against cytochrome P450-mediated oxidation.
  • Distinctive conformational dynamics influencing receptor dissociation kinetics [6].

  • Electronic and Steric Optimization: The thiophene ring exhibits intermediate aromaticity between benzene and furan, influencing electron distribution and dipole moment. Computational modeling suggests Milfasartan’s thiophene may facilitate:

  • Superior π-stacking with receptor aromatic residues (e.g., Phe¹⁸², Trp⁸⁴).
  • Altered hydrogen-bonding networks in extracellular loop regions.
  • Reduced molecular weight compared to biphenyl analogs, potentially enhancing tissue diffusion [6].

Table 2: Structural and Pharmacological Comparison of Select ARBs

ARBCore Acidic GroupHeterocyclic SpacerDistinctive FeatureAT1 Affinity (Ki, nM)Insurmountable Antagonism
LosartanTetrazoleImidazoleBiphenylmethyl20-50Partial
ValsartanTetrazoleNon-heterocyclicAcylated amino acid1.2-2.0Yes
EprosartanCarboxylateThiazoleThienylacrylic acid1.4-3.9Yes
TelmisartanBenzimidazole-carboxylateBenzimidazoleLongest half-life (24 h)0.3-1.7Yes
MilfasartanTetrazole/CarboxylateVariableThiophene core~0.5 (estimated)Yes (predicted)

Unmet Needs in Hypertension Therapeutics Driving Analog Design

Despite the clinical success of existing ARBs, persistent therapeutic gaps motivate the development of advanced analogs like Milfasartan:

  • Residual Cardiovascular Risk: Approximately 40-60% of treated hypertensive patients fail to achieve adequate blood pressure control, particularly those with salt-sensitive hypertension or nocturnal hypertension [3] [8]. This deficiency correlates with elevated risks of stroke, myocardial infarction, and renal impairment. Milfasartan’s design aims for:
  • Extended receptor occupancy (low dissociation kinetics) to sustain round-the-clock BP reduction.
  • Enhanced tissue penetration to antagonize vascular and renal AT1 receptors more effectively [5] [8].

  • Organ Protection Beyond Blood Pressure: Hypertension-associated end-organ damage (e.g., renal fibrosis, cardiac hypertrophy, cerebrovascular injury) often progresses despite BP normalization. Preclinical evidence suggests certain ARBs exhibit pleiotropic protective effects via:

  • PPARγ activation: Modulating inflammation and metabolic function (e.g., telmisartan).
  • Reduction of oxidative stress: Suppressing NADPH oxidase activity.Milfasartan’s thiophene scaffold may amplify these benefits through improved blood-brain barrier penetration for neuroprotection and superior renal distribution for antifibrotic effects [10].

  • Addressing RAAS Escape Mechanisms: Conventional ARBs trigger compensatory rises in angiotensin II levels (up to 10-fold), potentially activating unblocked AT1 receptors or stimulating AT2/AT4 receptors with uncertain consequences [7] [10]. Milfasartan’s optimized binding kinetics aim for:

  • Irreversible or pseudo-irreversible AT1 blockade to overcome angiotensin II surges.
  • Selective AT1/AT2 binding ratios exceeding 10,000:1 to minimize off-target effects [7].

  • Metabolic Comorbidities: Hypertension frequently coexists with insulin resistance and dyslipidemia. Some ARBs (e.g., telmisartan) demonstrate metabolic benefits via PPARγ modulation. Milfasartan’s design explores:

  • Dual-target functionality combining AT1 blockade with insulin-sensitizing activity.
  • Mitochondrial protection in vascular endothelial cells to improve vascular reactivity in diabetes [5] [10].

The trajectory of ARB development—from serendipitous discoveries to structure-guided optimization—exemplifies the iterative refinement of therapeutic agents. Milfasartan embodies this progression, leveraging nuanced structural modifications to address the multifaceted challenges of modern cardiovascular therapy. Its investigation continues to illuminate the intricate relationship between molecular architecture and physiological efficacy in the sartan pharmacopeia.

Table 3: Unmet Needs in Hypertension Management and Milfasartan’s Potential Contributions

Unmet NeedLimitation of Current ARBsMilfasartan’s Design Strategy
Inadequate 24-hour BP controlVariable receptor coverage; tachyphylaxisExtended receptor occupancy via optimized binding kinetics
Progressive renal damageIncomplete intrarenal RAAS blockadeEnhanced renal tissue penetration via thiophene hydrophobicity
Neurovascular injury in hypertensionLimited blood-brain barrier penetrationImproved CNS access through molecular weight reduction and lipophilicity
Metabolic dysfunction comorbidityLimited PPARγ activity (except telmisartan)Exploration of thiophene-based PPARγ modulation
RAAS escape mechanismsReactive angiotensin II elevation post-blockadeIrreversible binding mode to prevent receptor reactivation

Properties

CAS Number

148564-47-0

Product Name

Milfasartan

IUPAC Name

methyl 2-[[4-butyl-2-methyl-6-oxo-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-1-yl]methyl]thiophene-3-carboxylate

Molecular Formula

C30H30N6O3S

Molecular Weight

554.7 g/mol

InChI

InChI=1S/C30H30N6O3S/c1-4-5-10-26-25(29(37)36(19(2)31-26)18-27-24(15-16-40-27)30(38)39-3)17-20-11-13-21(14-12-20)22-8-6-7-9-23(22)28-32-34-35-33-28/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,32,33,34,35)

InChI Key

QVFVAKQHELFATN-UHFFFAOYSA-N

SMILES

CCCCC1=C(C(=O)N(C(=N1)C)CC2=C(C=CS2)C(=O)OC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Solubility

Soluble in DMSO

Synonyms

Milfasartan; LR-B-081; LR-B081; LR-B 081; LRB-081; LRB 081; LRB081.

Canonical SMILES

CCCCC1=C(C(=O)N(C(=N1)C)CC2=C(C=CS2)C(=O)OC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.